(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
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Description
“(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of this compound has been mentioned in the context of radiofluorination . The boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate was used in the copper-mediated 18 F-labeling conditions .
Scientific Research Applications
Application 1: Use in Medical Research
- Specific Scientific Field: Medical Research
- Summary of the Application: This compound has been used in the synthesis of 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides, which are known as Btk inhibitors . These inhibitors are used in the treatment of various diseases.
Application 2: Use in Neurology
- Specific Scientific Field: Neurology
- Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .
- Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source.
- Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .
Application 3: Use in Synthesis of Btk Inhibitors
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: This compound is used in the synthesis of 6-5 membered fused pyridine ring compounds, which are known as Btk inhibitors . These inhibitors are used in the treatment of Bruton’s tyrosine kinase (Btk) related diseases .
- Methods of Application: The compound is used in the synthesis of 6-5 membered fused pyridine ring compounds . The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The synthesized Btk inhibitors are used in the treatment of various diseases .
Application 4: Use in Synthesis of PET Radiotracer
- Specific Scientific Field: Nuclear Medicine
- Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .
- Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .
Application 5: Use in Synthesis of Btk Inhibitors
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: This compound is used in the synthesis of 6-5 membered fused pyridine ring compounds, which are known as Btk inhibitors . These inhibitors are used in the treatment of Bruton’s tyrosine kinase (Btk) related diseases .
- Methods of Application: The compound is used in the synthesis of 6-5 membered fused pyridine ring compounds . The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The synthesized Btk inhibitors are used in the treatment of various diseases .
Application 6: Use in Synthesis of PET Radiotracer
- Specific Scientific Field: Nuclear Medicine
- Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .
- Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .
properties
IUPAC Name |
tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGNZLKFNXJLGC-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587847 |
Source
|
Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
149682-82-6 |
Source
|
Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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